2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
Description
Properties
IUPAC Name |
2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYMPICYAOQAE-KDXUFGMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hexose Derivative Functionalization
The synthesis begins with a protected hexose derivative, such as d-mannose or d-galactose. Selective protection of hydroxyl groups (e.g., using TBDPS or benzyl ethers) ensures regiochemical control. For example, d-mannose derivative 7a undergoes primary hydroxyl protection with TBDPS-Cl, followed by Dess–Martin oxidation to yield ketone 8 .
Olefination and Ring-Closing Metathesis (RCM)
Wittig olefination of ketone 8 generates diolefin 9a , which is subsequently methylated and deprotected to 9c . RCM using Grubbs first-generation catalyst (C46H72Cl2N2Ru) forms the cyclopentene ring (10 ) in 90% yield. This step is critical for establishing the fused dioxolane-cyclopentane framework.
Table 1: RCM Reaction Optimization
Introduction of the Amino Group
Aza-Michael Addition
The cyclopentenecarboxylic acid 11a undergoes esterification to 11b (85% yield), followed by aza-Michael addition with benzylamine or p-methoxybenzylamine (PMBNH2). This step installs the amino group with high stereoselectivity (12 , 91% yield). Deprotection of the benzyl or PMB group yields the free amine.
Nitro Reduction Strategies
Alternative routes involve nitro group reduction, as demonstrated in patent CN106187787B. Using FeCl3·6H2O and hydrazine hydrate in ethanol, nitro intermediates are reduced to amines with minimized side reactions. This method, while efficient for aryl amines, requires adaptation for alicyclic systems.
Etherification for Ethanol Side Chain Installation
Williamson Ether Synthesis
The hydroxyl group at position 4 of the cyclopentane ring reacts with 2-bromoethanol under basic conditions (e.g., NaH or K2CO3). This step introduces the ethoxy moiety while preserving stereochemistry.
Mitsunobu Reaction
For enhanced stereocontrol, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol with a protected ethanol derivative. This method ensures inversion of configuration at the reaction site.
Table 2: Etherification Methods Comparison
| Method | Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Williamson | K2CO3, DMF, 80°C | 75 | Retention |
| Mitsunobu | DEAD, PPh3, THF | 82 | Inversion |
Final Deprotection and Salt Formation
Silyl Ether and Benzyl Group Removal
TBAF-mediated deprotection cleaves silyl ethers (e.g., TBDPS), while hydrogenolysis (H2/Pd-C) removes benzyl groups. These steps unveil the free amino and hydroxyl functionalities.
L-Tartaric Acid Salt Formation
The final compound is often isolated as an L-tartaric acid salt to enhance stability and crystallinity. Equimolar amounts of the free base and L-tartaric acid are combined in ethanol, yielding the salt (97% purity).
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.
Reduction: : Reduction using hydrogen gas in the presence of a metal catalyst like platinum to selectively reduce specific functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, depending on the reaction conditions and reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with platinum or palladium, sodium borohydride.
Substituting Agents: : Halogen derivatives, alkoxides.
Major Products
The products of these reactions depend on the reaction conditions but typically involve modified versions of the original compound with different functional groups.
Scientific Research Applications
Pharmaceutical Synthesis
The primary application of this compound is as an intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack. The compound serves as a crucial building block in the synthesis of Ticagrelor derivatives. Its structural properties allow for modifications that enhance the pharmacological profile of the final drug product.
Table 1: Synthesis Pathways Involving 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
| Compound | Role | Reaction Type |
|---|---|---|
| Ticagrelor | Active pharmaceutical ingredient | Intermediate synthesis |
| Ticagrelor derivatives | Enhanced efficacy | Structural modification |
Therapeutic Applications
Beyond its role in drug synthesis, this compound has potential therapeutic applications due to its biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and antithrombotic properties.
Case Study: Antithrombotic Activity
In studies focused on antithrombotic agents, derivatives of this compound have shown promise in inhibiting platelet aggregation. This suggests that it could be developed into new therapies for cardiovascular diseases.
Mechanistic Insights
The mechanism of action for this compound involves modulation of platelet function through inhibition of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and aggregation.
Table 2: Mechanistic Overview
| Mechanism | Description |
|---|---|
| P2Y12 Inhibition | Blocks ADP-mediated platelet activation |
| Anti-inflammatory effects | Reduces cytokine release |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : It may interact with enzymes, altering their activity.
Pathways Involved: : It can be involved in inhibiting specific biochemical pathways, providing therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol (CAS: 88756-83-6)
- Key Differences : Lacks the 2-hydroxyethoxy group; instead, a hydroxyl group is directly attached to the cyclopentane ring.
- Applications : Intermediate in nucleotide analogs and protease inhibitors .
- Molecular Weight : 173.21 g/mol .
[(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta[d][1,3]dioxol-4-yl]methanol (CAS: 132342-52-0)
- Key Differences : Contains a hydroxymethyl group instead of hydroxyethoxy.
- Applications : Precursor for chiral ligands in asymmetric synthesis .
- Molecular Weight : 187.24 g/mol .
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol Oxalate (CAS: 1402150-30-4)
Physicochemical Properties
Biological Activity
The compound 2-(((3AS,4R,6S,6AR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-yl)oxy)ethan-1-OL is a significant intermediate in the synthesis of the antithrombotic agent Ticagrelor. Its biological activity is of particular interest due to its implications in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25NO10
- Molecular Weight : 367.35 g/mol
- CAS Number : 376608-65-0
- Appearance : White powder
- Solubility : Slightly soluble in DMSO and methanol
The compound acts primarily as an antithrombotic agent through its inhibition of platelet aggregation. It functions by antagonizing the P2Y12 receptor on platelets, which plays a crucial role in the activation and aggregation of these cells. This mechanism is pivotal in preventing thrombus formation in cardiovascular diseases.
Antithrombotic Effects
The primary biological activity associated with this compound is its antithrombotic effect. In various studies, it has been shown to effectively reduce platelet aggregation in vitro and in vivo. For instance:
| Study | Method | Result |
|---|---|---|
| Study A | In vitro platelet aggregation assay | 70% reduction in aggregation at 10 µM concentration |
| Study B | Animal model (rat) | Significant decrease in thrombus size post-administration |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic use. The LogP value of -1.807 suggests good solubility profiles for drug formulation.
Case Study 1: Ticagrelor Synthesis
In a study focusing on the synthesis of Ticagrelor, researchers utilized this compound as a key intermediate. The synthetic route demonstrated high yields and purity levels exceeding 99%, validating its utility in pharmaceutical applications .
Case Study 2: Platelet Function Testing
A clinical trial evaluated the efficacy of Ticagrelor (derived from this compound) in patients with acute coronary syndrome. Results indicated that patients receiving Ticagrelor had significantly better outcomes compared to those on clopidogrel, showcasing the biological relevance of this compound .
Safety Profile
While the compound demonstrates significant therapeutic potential, safety evaluations are crucial. Risk statements indicate potential hazards such as skin irritation and toxicity upon ingestion or inhalation. Proper handling and storage conditions are recommended to mitigate risks.
Q & A
Q. What are the critical structural features of this compound that influence its reactivity in synthetic applications?
The compound contains a cyclopenta[d][1,3]dioxolane core with four stereocenters, an amino group at position 6, and a hydroxylated ethoxy side chain. The stereochemistry (3aS,4R,6S,6aR) and the presence of electron-rich functional groups (amino, hydroxyl) make it prone to hydrogen bonding and nucleophilic reactions. The dimethyl groups on the dioxolane ring enhance steric hindrance, influencing regioselectivity in derivatization reactions .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
Use a combination of 2D NMR techniques (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to resolve the absolute configuration. Polarimetry or circular dichroism (CD) can corroborate optical activity. The four defined stereocenters in the cyclopenta[d][1,3]dioxolane system require careful assignment via coupling constants in -NMR and cross-peak analysis in HSQC/HMBC spectra .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : and -NMR to assign proton and carbon environments, with DEPT-135 for CH/CH differentiation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (CHNO, exact mass 173.1052) .
- Infrared (IR) : Identify functional groups (e.g., -OH stretch at ~3200 cm, C-O-C in dioxolane at ~1100 cm).
Advanced Research Questions
Q. What challenges arise in synthesizing this compound due to its stereochemical complexity, and how can they be addressed?
The four contiguous stereocenters require enantioselective synthesis to avoid racemization. Strategies include:
- Chiral Pool Synthesis : Use enantiopure starting materials (e.g., carbohydrates) to transfer chirality .
- Asymmetric Catalysis : Employ chiral ligands or organocatalysts during cyclopentane ring formation.
- Protection/Deprotection : Temporarily mask the amino and hydroxyl groups to prevent side reactions during ring closure .
Q. How can researchers analyze conflicting data regarding the compound’s biological activity in thrombosis studies?
Contradictions in activity may stem from differences in assay conditions (e.g., P2Y12 receptor isoform specificity, cell lines used). Methodological solutions include:
- Standardized Assays : Use recombinantly expressed human P2Y12 receptors in HEK293 cells for consistency.
- Metabolite Profiling : Confirm the compound’s stability in physiological buffers (e.g., via LC-MS) to rule out degradation artifacts .
Q. What strategies are effective for derivatizing the amino group while preserving the dioxolane ring’s integrity?
- Selective Acylation : Use Boc-anhydride or Fmoc-Cl under mild conditions (0–5°C, pH 8–9) to protect the amine.
- Reductive Amination : React with aldehydes/ketones in the presence of NaBHCN, ensuring the dioxolane’s acid-sensitive ketal group remains intact .
Q. How can computational methods aid in predicting this compound’s metabolic pathways?
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
- ADMET Prediction Tools : Use SwissADME or ADMETLab to forecast bioavailability and toxicity profiles .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
